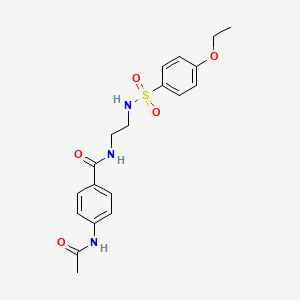

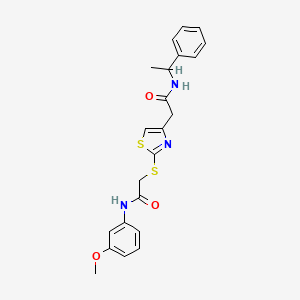

4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature. This green chemistry approach results in the formation of an ion-associate complex, which was characterized using infrared spectra, NMR, elemental analysis, and mass spectrometry .

Molecular Structure Analysis

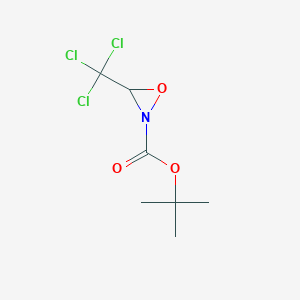

The molecular structure of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide consists of a benzene ring with an acetamido group (NHCOCH₃) and an ethyl group (C₂H₅) attached. The sulfonamide group (SO₂NH₂) is linked to the benzene ring via an ethyl spacer. The overall structure contributes to its biological activity and interactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of derivatives related to 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide have been widely studied. Padaliya et al. (2015) described the synthesis of N-aryl amino-4-acetamido-2-ethoxy benzamides, highlighting the reaction of hydrazine with methyl-4-acetamido-2-ethoxy benzoate and subsequent condensation with different aromatic acid chloride. These compounds were synthesized in yields of 65 to 80% and confirmed by IR, 1H NMR, Mass spectral studies, and elemental analysis, exhibiting antimicrobial activity (Padaliya & Parsania, 2015).

El‐Faham et al. (2013) explored OxymaPure/DIC as an efficient reagent for synthesizing α-ketoamide derivatives, demonstrating superiority in terms of purity and yield compared to other methods. This work highlighted the potential for creating a novel series of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives, characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).

Biological Evaluation and Applications

The derivatives of this compound have also been evaluated for their biological activities. For instance, Asmaa M. Fahim and Eman H. I. Ismael (2021) conducted a theoretical investigation and molecular docking study of antimalarial sulfonamides as potential COVID-19 drugs, showcasing the antimalarial and ADMET properties of these compounds. This research provides insights into the drug discovery process for addressing contemporary health challenges (Fahim & Ismael, 2021).

Mécanisme D'action

Target of Action

The primary targets of 4-acetamido-N-(2-(4-ethoxyphenylsulfonamido)ethyl)benzamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible reaction involving the hydration of carbon dioxide and the dehydration of carbonic acid.

Biochemical Pathways

The compound’s interaction with Carbonic Anhydrase 1 and 2 could affect several biochemical pathways. These enzymes are involved in various physiological processes, including respiration, fluid secretion, and pH regulation. By inhibiting these enzymes, the compound could potentially disrupt these processes, leading to downstream effects on cellular function and homeostasis .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the extent of its interaction with Carbonic Anhydrase 1 and 2. Potential effects could include changes in cellular pH, disruption of fluid balance, and alterations in respiratory function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, changes in pH could affect the compound’s ionization state, potentially impacting its ability to interact with its targets .

Propriétés

IUPAC Name |

4-acetamido-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c1-3-27-17-8-10-18(11-9-17)28(25,26)21-13-12-20-19(24)15-4-6-16(7-5-15)22-14(2)23/h4-11,21H,3,12-13H2,1-2H3,(H,20,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDJNNSKPZRSQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![NCGC00347551-02_C23H31NO5_(2R,2'R,4a'S,6'S,7'R,8a'S)-4,6',7'-Trihydroxy-2',5',5',8a'-tetramethyl-3',4',4a',5',6',7,7',8,8',8a'-decahydro-2'H-spiro[furo[2,3-e]isoindole-2,1'-naphthalen]-6(3H)-one](/img/structure/B2895175.png)

![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2895190.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)